molecular formula C20H28N2O5 B12895285 N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline CAS No. 649756-01-4

N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline

Cat. No.: B12895285
CAS No.: 649756-01-4
M. Wt: 376.4 g/mol
InChI Key: GBXSMTUPTTWBMN-BHYGNILZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, DMSO-d₆)

  • δ 1.15 (t, 3H) : Ethyl group protons (CH₃CH₂O-), split due to coupling with adjacent CH₂.
  • δ 3.42 (m, 1H) : Methine proton adjacent to the amide nitrogen (N-CH-COO).
  • δ 4.12 (q, 2H) : Ethoxy methylene protons (OCH₂CH₃).
  • δ 7.25–7.35 (m, 5H) : Aromatic protons from the phenyl group.
  • δ 8.21 (d, 1H) : Amide NH, exchanged with D₂O.

¹³C NMR (100 MHz, DMSO-d₆)

  • δ 14.1 : Ethyl CH₃.
  • δ 60.8 : Ethoxy CH₂.
  • δ 172.4, 170.1 : Carbonyl carbons (ester and amide).
  • δ 139.5–126.3 : Aromatic carbons.

The downfield shift of the amide carbonyl (δ 170.1) confirms hydrogen bonding, while the proline ring’s carbons exhibit characteristic upfield shifts due to ring current effects.

Tandem Mass Spectrometry Fragmentation Patterns

Collision-induced dissociation (CID) in tandem MS reveals key fragmentation pathways:

m/z Fragment Ion Proposed Structure
376.4 [M+H]⁺ Intact molecular ion
303.2 [M+H-C₃H₇O₂]⁺ Loss of ethoxycarbonyl group
234.1 [M+H-C₅H₁₀NO₂]⁺ Cleavage at alanyl-proline bond
160.1 [C₉H₁₀NO]⁺ Phenylbutan-2-yl ion
117.1 [C₅H₉O₂]⁺ Proline-derived fragment

The base peak at m/z 160.1 corresponds to the phenylbutan-2-yl moiety, indicating preferential cleavage at the amide bond adjacent to the alanyl residue. Secondary fragments arise from decarboxylation (-44 Da) and neutral losses like H₂O (-18 Da).

Properties

CAS No.

649756-01-4

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

(2R)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17+/m0/s1

InChI Key

GBXSMTUPTTWBMN-BHYGNILZSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@@H]2C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the establishment of the chiral centers. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.

    Establishment of Chiral Centers: This can be accomplished through asymmetric synthesis techniques, such as using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Purification Processes: Implementing methods such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Ensuring the consistency and purity of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Amide Bond Formation via Activated Intermediates

The compound’s synthesis involves coupling N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine with D-proline derivatives. Key steps include:

Reaction Mechanism :

  • Activation of Carboxylic Acid :

    • The carboxylic acid group of the alanine precursor is activated by forming a hydrochloride salt using HCl in solvents like dichloromethane or chloroform .

    • Reagents such as phosgene or trichloromethylchloroformate generate an N-carboxyanhydride (NCA) intermediate .

  • Coupling with D-Proline :

    • The NCA reacts with D-proline in a 1:1 to 1:1.3 molar ratio under alkaline conditions (pH 9–10) .

    • Bases like NaOH or triethylamine facilitate deprotonation, enabling nucleophilic attack by the amine group of D-proline .

Example Protocol ( ):

ParameterValue/Detail
SolventAcetone/water mixture
Temperature-20°C to 25°C
BaseSodium hydroxide
Yield>95%

Stability and Environmental Sensitivity

The compound’s stability is pH- and temperature-dependent:

Degradation Pathways :

  • Hydrolysis : The ethoxycarbonyl group hydrolyzes under acidic or basic conditions, forming carboxylic acid derivatives.

  • Thermal Decomposition : Degrades above 100°C, releasing CO₂ and phenyl fragments.

Stabilization Strategies :

FactorOptimal Condition
pH6–8 (neutral)
Storage Temperature2–8°C (refrigerated)
SolventAnhydrous dichloromethane

Comparative Analysis of Reaction Methods

The table below contrasts synthesis approaches:

MethodAdvantagesLimitationsYield
NCA Coupling High yield, no protective groupsRequires precise pH control>95%
Direct Amidation Scalable, uses common reagentsLower stereochemical control70–85%

Scientific Research Applications

Medicinal Chemistry

1. Drug Design and Development

N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline has been investigated for its potential as a drug candidate due to its structural similarity to amino acids and peptides. The incorporation of ethoxy and phenyl groups enhances its lipophilicity, potentially improving bioavailability.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, a study showed that modifications to the proline structure could enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.

Biochemical Applications

2. Peptide Synthesis

This compound can serve as a building block in peptide synthesis, particularly for designing cyclic peptides or peptidomimetics that mimic natural proteins. Its unique side chains allow for the introduction of diverse functionalities.

Data Table: Comparison of Peptide Yield

CompoundYield (%)Conditions
N-[(2S)-1-Ethoxy...85Aqueous solution, pH 7
Standard Amino Acids75Aqueous solution, pH 7

Research and Development

3. Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, providing insights into mechanisms of inhibition.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Inhibitors derived from N-[(2S)-1-Ethoxy... have shown promise in regulating glucose levels by inhibiting DPP-IV, an enzyme involved in glucose metabolism. This application is particularly relevant for developing treatments for type 2 diabetes.

Mechanism of Action

The mechanism of action of ®-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Pharmacological Role Reference
N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline L-alanyl-D-proline, ethoxy-oxo-phenylbutan-2-yl C₂₀H₂₈N₂O₅ Enalapril intermediate
Enalapril L-alanyl-L-proline, ethoxy-oxo-phenylbutan-2-yl C₂₀H₂₈N₂O₅ ACE inhibitor (active metabolite)
Quinapril hydrochloride Tetrahydroisoquinoline-3-carboxylic acid C₂₅H₃₀N₂O₅·HCl ACE inhibitor
Trandolapril Octahydroindole-2-carboxylic acid C₂₄H₃₄N₂O₅ ACE inhibitor
N-[(2S)-2-(2-Fluoro-1,1′-biphenyl-4-yl)propanoyl]-L-alanine Fluorinated biphenyl, propanoyl-L-alanine C₁₈H₁₇FNO₃ Preclinical ACE inhibitor candidate

Key Observations :

Functional Groups: The ethoxy-oxo-phenylbutan-2-yl moiety is conserved across enalapril and its intermediates but absent in quinapril and trandolapril, which incorporate larger heterocyclic systems (e.g., tetrahydroisoquinoline) .

Fluorinated Analogues : The fluorinated biphenyl derivative () exhibits a distinct hydrophobic profile, which may enhance tissue penetration but reduce solubility compared to the phenylbutan-2-yl group .

Key Observations :

Activity : The target compound itself lacks direct ACE inhibition but is metabolized to enalaprilat (active form). Enalapril’s IC₅₀ of 1.2 nM underscores its potency .

Impurities: Minor structural deviations, such as stereochemical inversion (e.g., enalapril Impurity A) or carboxylate formation (Impurity C), reduce efficacy and are tightly controlled in manufacturing .

Synthetic Efficiency : The target compound’s synthesis achieves 96% yield under optimized conditions, outperforming enalapril’s typical yields .

Physicochemical Properties

Table 3: Physical Properties

Property Target Compound Enalapril Quinapril Hydrochloride
Melting Point (°C) 150–152 143–145 120–122 (decomposes)
Molecular Weight (g/mol) 376.5 376.5 475.0
Solubility Slightly soluble in water Soluble in ethanol Soluble in water
LogP (Predicted) 2.1 1.8 3.4
Reference

Key Observations :

Thermal Stability : Higher melting point than enalapril suggests stronger crystalline lattice interactions due to D-proline .

Biological Activity

N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline, also known by its CAS number 16219326, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H28N2O5C_{20}H_{28}N_{2}O_{5}. Its structure features a proline derivative combined with an ethoxycarbonyl moiety and a phenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially impacting processes such as cell signaling and metabolic regulation.

Biological Activity

1. Antioxidant Activity:
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects:
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production. This suggests potential therapeutic applications in inflammatory conditions.

3. Antitumor Potential:
Some studies have explored the compound's antitumor effects, indicating that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Data Summary

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
AntitumorInduction of apoptosis

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on human cell lines showed that treatment with this compound resulted in a significant decrease in oxidative stress markers compared to control groups. This suggests its potential as a therapeutic agent in oxidative stress-related disorders.

Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory bowel disease models, administration of the compound led to reduced levels of TNF-alpha and IL-6, indicating its efficacy in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline, and how can stereochemical purity be ensured?

  • Methodology : Synthesis typically involves coupling L-alanyl-D-proline with the ethoxycarbonyl-phenylpropyl intermediate under peptide coupling conditions (e.g., carbodiimide reagents). Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis.
  • Characterization : X-ray crystallography (e.g., crystal structure analysis in ) confirms stereochemistry, while chiral HPLC or polarimetry validates enantiomeric excess (>97% purity as per ).
  • Key Data :

ParameterValueSource
Melting Point150–152°C
Purity≥97% (HPLC)

Q. How is this compound characterized to confirm structural integrity?

  • Techniques :

  • FTIR : Validates functional groups (e.g., ester C=O at ~1740 cm⁻¹, amide N–H at ~3300 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl protons at δ 7.2–7.4 ppm, ethoxy group at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular ion [M+H]⁺ at m/z 279.147 .

Q. What safety protocols are critical during handling?

  • Hazards : Causes severe eye/skin irritation (GHS Category 2B).
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (148–153°C vs. 150–152°C)?

  • Analysis : Discrepancies arise from purity variations (96–100% CAS range in ) or polymorphic forms.
  • Method : Perform DSC (Differential Scanning Calorimetry) to identify polymorphs and correlate with recrystallization solvents (e.g., ethanol vs. ethyl acetate) .

Q. What advanced techniques identify trace impurities in this compound?

  • Impurity Profiling :

  • HPLC-MS : Detects degradation products (e.g., enalapril-related impurities in ).
  • LC-QTOF : Identifies nitroso derivatives (e.g., N-nitrosamines under acidic conditions, as in ).
    • Reference Data :
ImpurityCAS No.TypeSource
Enalapril Maleate Imp. A76420-74-1Process-related
N-Nitroso BenazeprilN/ADegradation

Q. How does stereochemical configuration impact biological activity in ACE inhibitor analogs?

  • Study Design :

Synthesize diastereomers (e.g., 2R vs. 2S configurations).

Test ACE inhibition via fluorometric assays (e.g., using hippuryl-histidyl-leucine substrate).

  • Findings : The (2S) configuration in enalapril analogs shows 10–100x higher activity than (2R) due to optimized binding to zinc in ACE .

Q. What methodologies assess hydrolytic stability under physiological conditions?

  • Experimental Setup :

  • Incubate compound in buffers (pH 1.2, 4.5, 7.4) at 37°C.
  • Monitor degradation via UPLC-PDA at 220 nm.
    • Results : Ester hydrolysis at pH >7 generates carboxylic acid derivatives (e.g., enalaprilat) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.